molecular formula C12H18O B8568078 3-(4-Propylphenyl)propanol

3-(4-Propylphenyl)propanol

Cat. No. B8568078
M. Wt: 178.27 g/mol
InChI Key: UIFVAJJGMKREPN-UHFFFAOYSA-N
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Patent
US08580146B2

Procedure details

3-(4-Propylphenyl)propanol (s3) (11.0 g) and triphenylphosphine (24.3 g) were dissolved in methylene chloride (200 ml). Carbon tetrabromide (24.5 g) in methylene chloride (100 ml) solution was slowly added dropwise to the solution, and the mixture was stirred at room temperature for another 3 hours. The reaction mixture was treated with a saturated aqueous solution of sodium hydrogencarbonate, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed successively with water and brine, and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to leave a residue, pale yellow solids. The residue was purified by column chromatography with heptane as an eluent and silica gel as a stationary phase powder to give 3-(4-propylphenyl)bromopropane (s4) (14.5 g). The yield based on the compound (s3) was 97.4%.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12]O)=[CH:6][CH:5]=1)[CH2:2][CH3:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:34].C(=O)([O-])O.[Na+]>C(Cl)Cl>[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][Br:34])=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)CCCO
Name
Quantity
24.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
24.5 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a residue, pale yellow solids
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography with heptane as an eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)CCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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